Cefathiamidine impurity

Description

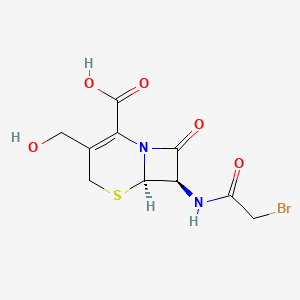

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJAMNGBFWEWGW-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CBr)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Origin of Cefathiamidine Impurities

Process-Related Impurities in Cefathiamidine (B193784) Synthesis

Process-related impurities are substances that are generated during the synthesis of the active pharmaceutical ingredient (API). axios-research.commoravek.com These can include unreacted starting materials, by-products of intermediate steps, residues of reagents, and products from unintended side reactions. moravek.commdpi.com

In the synthesis of Cefathiamidine, key starting materials can sometimes remain in the final product if the reaction is not driven to completion.

Acetobrom-7-ACA: While specific details on "Acetobrom-7-ACA" as a starting material for Cefathiamidine are not prevalent in the provided search results, the synthesis of Cefathiamidine intermediates often involves derivatives of 7-aminocephalosporanic acid (7-ACA). For instance, N-bromoacetyl-7-ACA is a key intermediate. nih.govnih.govhep.com.cn Incomplete reaction of such precursors could lead to their presence as impurities.

N,N'-Di-isopropyl Thiourea: This compound is identified as a reagent used in the synthesis of Cefathiamidine. chemicalbook.com It is an important intermediate in the preparation of the final molecule. patsnap.com Any unreacted N,N'-Di-isopropyl Thiourea could persist as a process-related impurity. patsnap.comresearchgate.net

The multi-step synthesis of Cefathiamidine involves the formation of several intermediate compounds. nih.govnih.govhep.com.cn If these intermediates are not fully converted in subsequent steps, they can be carried through and appear as impurities in the final product. For example, the synthesis of the key intermediate N-bromoacetyl-7-ACA is itself a reaction that can produce by-products. nih.gov

Chemicals used throughout the manufacturing process, though not intended to be part of the final molecule, can sometimes be found in trace amounts. moravek.cominternational-biopharma.com This can include catalysts, solvents, and other reagents used to facilitate reactions. For instance, in related cephalosporin (B10832234) synthesis, reagents like chloracetyl chloride are used, and residual amounts could potentially be considered impurities. patsnap.com

Degradation Products of Cefathiamidine

Cefathiamidine, like many β-lactam antibiotics, can degrade under various conditions such as exposure to moisture, heat, or changes in pH. nih.govoup.com This degradation leads to the formation of new chemical entities that are considered impurities. axios-research.comtaylorfrancis.com

Hydrolysis, the reaction with water, is a common degradation pathway for Cefathiamidine. nih.govchemrxiv.org This process can lead to the formation of several degradation products, including:

Desacetyl Cefathiamidine: This compound is a known major degradation product of Cefathiamidine, formed through the hydrolysis of the acetyl group. nih.govsmolecule.com Its presence is a key indicator of Cefathiamidine degradation.

Cefathiamidine Lactone: Another significant hydrolytic degradation product is Cefathiamidine Lactone. nih.gov The formation of a lactone ring is a characteristic degradation pathway for cephalosporins. google.com

Table 1: Key Process-Related Impurities and Starting Materials in Cefathiamidine Synthesis

| Compound Name | Role/Origin | Reference |

|---|---|---|

| N-bromoacetyl-7-ACA | Key Intermediate | nih.govnih.govhep.com.cn |

| N,N'-Di-isopropyl Thiourea | Starting Material/Reagent | chemicalbook.compatsnap.com |

| Bromoacetic acid | By-product | nih.gov |

| Cefathiamidine Polymers | Side Reaction By-product | frontiersin.orgnih.gov |

Table 2: Major Degradation Products of Cefathiamidine

| Compound Name | Degradation Pathway | Reference |

|---|---|---|

| Desacetyl Cefathiamidine | Hydrolysis | nih.govsmolecule.com |

| Cefathiamidine Lactone | Hydrolysis | nih.govgoogle.com |

Oxidative Degradation Products

Oxidative degradation involves the chemical alteration of a drug substance through reaction with oxidizing agents, such as hydrogen peroxide or atmospheric oxygen. This process can lead to the formation of specific impurities, including N-oxides, hydroxylamines, and sulfoxides from functional groups like amines and sulfides. researchgate.net In the context of cephalosporins, the sulfur atom in the dihydrothiazine ring is particularly susceptible to oxidation.

Forced degradation studies are instrumental in identifying potential oxidative impurities. These studies often employ agents like hydrogen peroxide to simulate and accelerate oxidative stress. researchgate.netoup.com Research on cefdinir, a related cephalosporin, utilized oxidative degradation conditions to facilitate the mass spectrometric analysis of its impurities. researchgate.net In the case of Cefathiamidine, specific oxidative impurities have been identified, such as "Cefathiamidine oxidation Impurity 1". pipitech.comcymitquimica.com Similarly, studies on the related antibiotic cefminox (B1203254) sodium showed that degradation in the presence of 3% hydrogen peroxide resulted in the formation of a distinct new impurity. oup.com

Thermal Degradation Products

Thermal degradation refers to the decomposition of a drug substance when exposed to heat. The stability of Cefathiamidine is influenced by temperature, and exposure to elevated temperatures, such as those used in accelerated storage condition studies, can lead to the formation of specific degradation products. nih.govsapub.org

Studies conducted under accelerated storage conditions have identified two primary thermal degradation products of Cefathiamidine: desacetylcefathiamidine and cefathiamidine lactone. nih.gov The formation of these compounds involves hydrolytic reactions that are accelerated by heat. nih.gov The thermal stability of Cefathiamidine is also dependent on its solid-state form; different crystalline forms exhibit different decomposition temperatures, with some decomposing around 154°C and others showing greater stability with decomposition temperatures near 172°C. google.com Analogous studies on ceftazidime (B193861) in aqueous solution have demonstrated significant degradation at temperatures as low as 45°C. sapub.org

Table 1: Identified Thermal Degradation Products of Cefathiamidine

| Degradation Product Name | Method of Identification | Reference |

|---|---|---|

| Desacetylcefathiamidine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following accelerated storage. | nih.gov |

Photolytic Degradation Products

Photolytic degradation occurs when a drug substance is altered by exposure to light, particularly ultraviolet (UV) and visible radiation. researchgate.netpharmaguideline.com This process can lead to various chemical reactions, including isomerization, cyclization, dimerization, and photo-oxidative reactions. researchgate.net The susceptibility of a drug to photodegradation is an important stability parameter, especially for drugs that may be exposed to light during administration or storage. sapub.org

Forced degradation studies for cephalosporins often involve exposing the drug substance, in both solid and solution states, to controlled sources of UV and visible light to identify potential photodegradants. oup.comsapub.orgdgra.de Studies on the related cephalosporin, cefminox sodium, utilized exposure to UV light at 254 and 365 nm to induce and characterize photolytic impurities. oup.com Similarly, ceftazidime has been shown to be highly labile in its reconstituted solution form when exposed to UV radiation. sapub.org The degradation pathways can be complex; for instance, the antidepressant trazodone (B27368) was found to form four distinct dimeric isomers under photolytic stress conditions. rsc.org While specific photolytic degradation products for Cefathiamidine are not detailed in the provided search results, the general principles of photostability testing are well-established for cephalosporins. frontiersin.org

pH-Dependent Degradation Products

The stability of β-lactam antibiotics like Cefathiamidine is often highly dependent on the pH of their environment. Degradation can occur under acidic, neutral, or basic conditions, primarily through hydrolysis of the strained β-lactam ring, which leads to a loss of antibacterial activity. smolecule.comnih.gov

Studies on Cefathiamidine have confirmed that its main degradation compounds are hydrolytic products. nih.gov The formation of desacetylcefathiamidine can be achieved through chemical hydrolysis using strong acids or bases. smolecule.com Research on analogous cephalosporins provides further insight into pH-dependent degradation pathways. In cefdinir, degradation proceeds via β-lactam ring-opening and other pH-dependent isomerizations, including lactonization and epimerization. nih.gov Similarly, the degradation of ceftazidime involves hydrolysis of the C-3 side chain and opening of the β-lactam ring, with different products and kinetics observed in acidic, neutral, and basic solutions. ptfarm.pl The specific degradation products formed are often a direct consequence of the pH conditions applied during stress testing. oup.commdpi.com

Polymer Impurities

Polymer impurities in β-lactam antibiotics are formed by the covalent bonding of two or more drug molecules. frontiersin.org These high-molecular-weight species, which include dimers and trimers, are of significant concern as they can be implicated in allergic reactions. frontiersin.orgnih.gov Polymer formation can occur during production, transportation, storage, and even use of the antibiotic. frontiersin.org The mechanism often involves a nucleophilic attack by a polar group (like an amino group) of one molecule on the electrophilic β-lactam ring of another molecule. frontiersin.org Analytical techniques such as high-performance size exclusion chromatography (HPSEC) and liquid chromatography-mass spectrometry (LC-MS) are used for their detection and characterization. frontiersin.orgmagtechjournal.com

Dimer Impurities (e.g., Cefotaxime (B1668864) Dimer Analogs)

Dimer impurities are the most common type of polymer impurity found in cephalosporin preparations. frontiersin.org A specific impurity, "Cefathiamidine Dimer A," has been cataloged. pipitech.com Due to structural similarities, the well-studied polymer impurities of cefotaxime serve as excellent analogs for understanding those of Cefathiamidine. frontiersin.orgnih.gov

Research on cefotaxime has led to the successful isolation and structural elucidation of its dimer impurity from industrial drug samples. frontiersin.orgnih.gov Using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC), followed by spectroscopic analysis (UV, IR, MS, and NMR), the precise chemical structure and polymerization sites were confirmed. frontiersin.orgnih.govnih.govresearchgate.net Mass spectrometry data revealed that the formation of the cefotaxime dimer involves the combination of two cefotaxime molecules with the loss of one side-chain substituent (acetoxy group). frontiersin.orgnih.gov

Trimer Impurities (e.g., Cefotaxime Trimer Analogs)

Trimer impurities, consisting of three covalently bonded antibiotic molecules, are also found in cephalosporin products, though typically at lower concentrations than dimers. frontiersin.org As with dimers, the study of cefotaxime trimers provides a valuable model for Cefathiamidine.

Through advanced separation and analytical methods, researchers have successfully prepared, purified, and characterized cefotaxime trimer impurities. frontiersin.orgnih.govnih.gov The structural validation, accomplished for the first time using a combination of 1D and 2D NMR, IR, UV, and mass spectrometry, confirmed the specific polymerization sites and stereoscopic configuration of the trimer. frontiersin.orgnih.gov These detailed structural studies are crucial for the quality control of cephalosporin drugs and provide a technical basis for understanding potential immunological responses. frontiersin.orgnih.govnih.gov

Table 2: Summary of Analogous Polymer Impurity Characterization in Cefotaxime

| Polymer Type | Key Findings | Analytical Techniques Used | Reference |

|---|---|---|---|

| Dimer Analog | Isolated from industrial samples; structure and polymerization site confirmed. | Preparative RP-HPLC, UV, IR, MS, 1D/2D NMR | frontiersin.orgnih.govnih.gov |

Higher-Order Polymerization Products

During the synthesis and storage of β-lactam antibiotics such as Cefathiamidine, the highly reactive β-lactam ring can be opened. This process can initiate a cascade of intermolecular reactions, leading to the formation of dimers, trimers, and other higher-order polymers. These polymerized substances are considered critical impurities. The presence of such high-molecular-weight impurities is a significant concern.

The analysis and control of these polymeric impurities are essential aspects of quality assurance for Cefathiamidine. magtechjournal.comchinjmap.com Various analytical techniques are employed to detect and quantify these complex molecules. High-Performance Size-Exclusion Chromatography (HPSEC) is a primary method used for the determination of polymers in Cefathiamidine and other cephalosporins. magtechjournal.comchinjmap.com For more detailed structural elucidation of these impurities, advanced methods like two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS) are utilized. magtechjournal.comresearchgate.net

Table 1: Polymerization Impurities in Cefathiamidine

| Impurity Type | Description | Common Analytical Methods |

|---|---|---|

| Dimers | Two Cefathiamidine molecules covalently bonded. | HPSEC, LC-MS |

| Trimers | Three Cefathiamidine molecules covalently bonded. | HPSEC, LC-MS |

| Higher-Order Polymers | Aggregates consisting of more than three Cefathiamidine units. | HPSEC |

Isomeric Impurities

Isomeric impurities are molecules that have the same chemical formula as Cefathiamidine but differ in the spatial arrangement of their atoms. These subtle structural differences can significantly impact the compound's biological activity. Isomeric impurities in Cefathiamidine can be categorized as positional, geometric, or stereoisomeric.

Positional Isomers (e.g., Δ2 Isomer of Cefathiamidine)

Cefathiamidine, like other cephalosporins, has a core structure that includes a dihydrothiazine ring. In the active form of the drug, a double bond is located at the Δ³ (delta-3) position of this ring. However, under certain conditions, this double bond can migrate to the Δ² (delta-2) position, creating a positional isomer known as the Δ²-isomer.

This Δ²-isomer is considered a significant impurity because the shift in the double bond's position typically leads to a substantial loss of antibacterial activity. Therefore, pharmacopoeial standards for cephalosporins strictly limit the content of the Δ²-isomer to ensure the therapeutic efficacy of the drug product. The formation of this isomer is a known degradation pathway, and its levels are closely monitored throughout the manufacturing and shelf-life of the product.

Table 2: Comparison of Δ³ and Δ² Isomers of Cefathiamidine

| Isomer | Double Bond Position | Biological Activity | Status |

|---|---|---|---|

| Δ³-Cefathiamidine | Between C-3 and C-4 | Active | Active Pharmaceutical Ingredient |

| Δ²-Cefathiamidine | Between C-2 and C-3 | Inactive or significantly reduced | Impurity |

Geometric Isomers

Geometric isomerism can occur in molecules with restricted rotation around a bond, most commonly a carbon-carbon or carbon-nitrogen double bond. In Cefathiamidine, the potential for geometric isomerism arises from the oxime functional group (C=N-OH) located in the C-7 side chain.

This C=N double bond can exist in two different spatial configurations, which are designated as syn and anti (or E and Z). doubtnut.comadichemistry.com Typically, only one of these geometric isomers possesses the desired level of pharmacological activity. For many oxime-containing cephalosporins, the syn-isomer is the active therapeutic agent, while the corresponding anti-isomer is treated as an impurity. The different spatial arrangement of the groups around the C=N bond can affect how the molecule binds to its target, the penicillin-binding proteins (PBPs), thereby influencing its antibacterial efficacy.

Table 3: Geometric Isomerism in the Cefathiamidine Side Chain

| Isomer Name | Description | Implication |

|---|---|---|

| ***syn*-isomer (Z-isomer)** | The R-group on the carbon and the -OH group on the nitrogen are on the same side of the C=N double bond. | Typically the desired, biologically active form. |

| ***anti*-isomer (E-isomer)** | The R-group on the carbon and the -OH group on the nitrogen are on opposite sides of the C=N double bond. | Considered an impurity with potentially different biological activity. |

Stereoisomers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The core structure of Cefathiamidine contains multiple chiral centers, which are carbon atoms bonded to four different groups. This structural complexity means that several different stereoisomers can exist.

An important source of stereoisomeric impurities is epimerization, a process where the configuration at only one of several stereogenic centers in a molecule is inverted. wikipedia.org This results in the formation of a diastereomer known as an epimer. wikipedia.org For Cefathiamidine, epimerization can occur at chiral centers within the β-lactam or dihydrothiazine rings, such as at positions C-6 and C-7. These epimers are considered impurities because even a minor change in the three-dimensional shape of the molecule can drastically reduce or eliminate its ability to interact with bacterial enzymes, rendering it less effective or inactive. science.gov The process of epimerization can sometimes be spontaneous or catalyzed, and methods are often developed to control or reverse it to recover the desired stereoisomer. google.comnih.gov

Table 4: Potential Stereoisomeric Impurities from Epimerization

| Chiral Center | Process | Resulting Impurity |

|---|---|---|

| C-6 | Epimerization | C-6 epimer of Cefathiamidine |

| C-7 | Epimerization | C-7 epimer of Cefathiamidine |

Mechanistic Studies of Cefathiamidine Impurity Formation

Pathways of Covalent Polymerization in β-Lactam Structures

Covalent polymerization is a significant degradation pathway for β-lactam antibiotics, leading to the formation of high-molecular-weight impurities. These polymers can act as multivalent haptens, which are associated with allergic reactions. frontiersin.org The inherent strain of the four-membered β-lactam ring makes it susceptible to ring-opening reactions, which can initiate polymerization. researchgate.netnih.gov

The polymerization process is typically initiated by a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring. nih.govmdpi.commdpi.com This attack leads to the cleavage of the amide bond within the ring, forming a reactive intermediate. mdpi.com This initial ring-opening can be catalyzed by bases or initiated by another β-lactam molecule. mdpi.com The propagation step involves the newly formed reactive species, often a free amine, attacking the β-lactam ring of another monomer, leading to the formation of dimers, trimers, and higher-order polymers. frontiersin.orgrsc.org This chain reaction continues, creating polyamide chains. researchgate.net

The side chains of cephalosporins often contain free polar groups, such as amino (–NH2) and carboxyl (–COOH) groups, which can participate in polymerization. frontiersin.orgnih.gov The amino group, being nucleophilic, can directly attack the β-lactam ring of an adjacent molecule, initiating or propagating the polymer chain. frontiersin.orgnih.gov For instance, studies on cefotaxime (B1668864), a related cephalosporin (B10832234), have shown that the primary amino group on one molecule can react to form a secondary amine linkage in a dimer. frontiersin.org Similarly, the carboxyl group can influence the reaction environment and participate in acid-base catalysis, facilitating the nucleophilic attack. The presence of these polar functional groups increases the likelihood of intermolecular reactions that lead to polymer formation. mdpi.com

Table 1: Key Mechanisms in β-Lactam Polymerization

| Mechanism | Description | Key Molecular Features Involved | Resulting Impurity |

|---|---|---|---|

| β-Lactam Ring Opening | A nucleophile attacks the carbonyl carbon of the β-lactam ring, causing the ring to open and form a reactive intermediate. nih.govmdpi.com | Strained β-lactam ring, carbonyl group. | Linear polymer chains (dimers, trimers, etc.). frontiersin.org |

| Polar Group Participation | Free amino or carboxyl groups on one molecule act as nucleophiles, attacking the β-lactam ring of another molecule. frontiersin.orgnih.gov | Amino (–NH2) groups, Carboxyl (–COOH) groups. | Cross-linked or extended polymer structures. |

| Side-Chain Attack | A nucleophilic attack occurs at the methylene (B1212753) group of the C-3 side chain, leading to its displacement and linkage between molecules. frontiersin.org | C-3 position methylene group (e.g., in acetoxymethyl). | "Incompletely polymerized" impurities. frontiersin.org |

Hydrolysis Mechanisms and Site Specificity

Hydrolysis is a primary degradation pathway for Cefathiamidine (B193784), leading to the formation of inactive products. The molecule has several sites susceptible to hydrolysis, primarily the β-lactam ring and the ester linkage in the C-3 side chain. nih.govoup.com

β-Lactam Ring Hydrolysis : Under aqueous conditions, particularly in acidic or basic solutions, the four-membered β-lactam ring can be hydrolyzed. oup.comsmolecule.com This reaction opens the ring and destroys the core structure required for antibacterial activity. The product of this hydrolysis is an inactive dicarboxylic acid derivative.

Deacetylation at C-3 : The acetoxymethyl group at the C-3 position is an ester, which is susceptible to hydrolysis. This reaction, often catalyzed by esterase enzymes or chemical conditions, removes the acetyl group to form Desacetylcefathiamidine. nih.gov

Intramolecular Cyclization : Following deacetylation, the newly formed hydroxyl group at the C-3 methylene position can undergo an intramolecular nucleophilic attack on the carboxyl group of the opened β-lactam ring, or the intact ring under certain conditions, to form a lactone. nih.govsmolecule.com Studies have identified Cefathiamidine lactone as a major degradation product under accelerated storage conditions. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used to identify the major hydrolytic degradation products of Cefathiamidine. nih.gov

Table 2: Major Hydrolytic Degradation Products of Cefathiamidine

| Degradation Product | Site of Hydrolysis | Mechanism | Reference |

|---|---|---|---|

| Desacetylcefathiamidine | C-3 acetoxymethyl group | Hydrolysis of the ester linkage, removing the acetyl group. | nih.gov |

| Cefathiamidine Lactone | C-3 side chain and β-lactam ring | Intramolecular cyclization following deacetylation or ring opening. | nih.gov |

Oxidation Mechanisms and Identification of Oxidation Sites

Oxidative degradation can compromise the stability of Cefathiamidine. The primary site for oxidation in many cephalosporins is the sulfur atom within the six-membered dihydrothiazine ring. oup.comaxios-research.com

Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of a sulfoxide (B87167). This reaction converts the thioether in the ring to a sulfoxide (S=O), which can alter the conformation and electronic properties of the molecule. Further oxidation can potentially lead to a sulfone (SO2). Studies on related cephalosporins like cephaloridine (B1668813) have shown that the drug can induce oxidative stress, indicating the molecule's susceptibility to such reactions. nih.gov Forced degradation studies on the related compound cefminox (B1203254) confirmed that oxidation is a relevant degradation pathway, resulting in an oxidized impurity. oup.com For Cefathiamidine, the sulfur atom is the most probable site of initial oxidation.

Table 3: Potential Oxidation Sites and Products of Cefathiamidine

| Oxidation Site | Oxidative Change | Potential Product |

|---|---|---|

| Sulfur atom (Dihydrothiazine Ring) | Thioether to Sulfoxide | Cefathiamidine S-oxide |

| Sulfur atom (Dihydrothiazine Ring) | Sulfoxide to Sulfone | Cefathiamidine sulfone |

Elucidation of Thermal and Photolytic Degradation Pathways

The stability of Cefathiamidine is also affected by physical factors such as heat and light, which can induce degradation through distinct pathways.

Thermal Degradation : Cefathiamidine is known to be unstable to heat. google.com Thermogravimetric analysis has shown that the thermal decomposition of Cefathiamidine occurs in a single step, with an initial decomposition temperature in the range of 430 K to 450 K (157°C to 177°C). sdkx.net Other studies have reported thermal decomposing temperatures for specific crystalline forms to be as high as 172.1°C. google.com Heating can accelerate hydrolysis and also lead to decarboxylation or more complex fragmentation of the molecule. Heat degradation studies on similar cephalosporins have shown that the β-lactam ring is easily opened upon heating. oup.com

Photolytic Degradation : Exposure to light, particularly UV radiation, can cause the degradation of cephalosporins. oup.comunito.it The degradation can occur through two main photochemical pathways:

Direct Photolysis : The Cefathiamidine molecule itself absorbs light energy, leading to an excited state that subsequently undergoes bond cleavage or rearrangement. unito.itresearchgate.net

Indirect Photochemistry : Other substances in a solution (like chromophoric dissolved organic matter) absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then react with and degrade the Cefathiamidine molecule. unito.it

Forced degradation studies on related compounds involved exposure to ultraviolet light at specific wavelengths (e.g., 254 nm and 365 nm) to identify photolytic impurities. oup.com It has been noted that photolytic degradation of cephalosporins can produce intermediates that are more toxic than the parent compound. unito.it

Table 4: Summary of Thermal and Photolytic Degradation of Cefathiamidine

| Degradation Type | Conditions | Key Findings | References |

|---|---|---|---|

| Thermal | Heating (TG-DTG analysis) | Decomposition occurs in one step, starting between 157°C and 177°C. | sdkx.net |

| Thermal | Stability tests | Specific crystalline forms show decomposition temperatures around 172°C. | google.com |

| Photolytic | Exposure to UV light | Degradation can occur via direct photolysis (drug absorbs light) or indirect photochemistry (other species absorb light and initiate reaction). | oup.comunito.it |

Characterization of Side Reactions in Synthetic Processes

The synthesis of Cefathiamidine, a semi-synthetic cephalosporin, is a multi-step process where the potential for impurity formation is significant. Side reactions involving starting materials, intermediates, or the final active pharmaceutical ingredient (API) can lead to the generation of various process-related impurities. Understanding these reactions is critical for optimizing synthetic routes and ensuring the purity of the final drug substance.

Research into the synthesis of Cefathiamidine has identified several key side reactions. A pivotal step in many synthetic pathways is the creation of the intermediate N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA). globethesis.com Studies involving the enzyme penicillin acylase (PA) for this step have revealed simultaneous side reactions that compete with the main synthesis reaction. These include the hydrolysis of the acyl donor molecule and the desired N-bromoacetyl-7-ACA product, which results in by-products such as bromoacetic acid and various alcohols. nih.gov

Further detailed investigation into the enzymatic synthesis of the N-bromoacetyl-7-ACA intermediate has characterized several specific, and sometimes complex, side reactions. globethesis.com For instance, the starting material 7-aminocephalosporanic acid (7-ACA) can undergo hydrolysis in the presence of the enzyme, yielding 3-deacetyl-7-ACA. globethesis.com This deacetylated product can then be acylated, not by the intended bromoacetyl group, but by acetic acid (also produced from hydrolysis), to form N-acetyl-3-deacetyl-7-ACA. globethesis.com This compound can further undergo intramolecular lactonization. globethesis.com Other identified reactions include the formation of N-Bromoacetyl-3-deacetyl-7-ACA and a non-enzymatic reaction that produces a quaternary ammonium (B1175870) derivative. globethesis.com

Hydrolysis represents a major degradation pathway for Cefathiamidine itself, leading to well-characterized impurities. Under accelerated storage conditions, the primary degradation products identified are Desacetylcefathiamidine and Cefathiamidine lactone, both formed through hydrolytic processes. nih.gov The β-lactam ring, characteristic of all cephalosporins, is also susceptible to hydrolysis, which opens the ring and results in inactive products. smolecule.com

Table 1: Identified Side Reactions and Impurities in Cefathiamidine Synthesis

| Reactant/Intermediate | Type of Side Reaction | Resulting Impurity/By-product |

| N-bromoacetyl-7-ACA / Acyl Donor | Enzymatic Hydrolysis | Bromoacetic acid, Alcohols |

| 7-aminocephalosporanic acid (7-ACA) | Enzymatic Hydrolysis | 3-deacetyl-7-ACA |

| 3-deacetyl-7-ACA | Acylation (by acetic acid) | N-acetyl-3-deacetyl-7-ACA |

| N-acetyl-3-deacetyl-7-ACA | Intramolecular Reaction | Lactone derivative of N-acetyl-3-deacetyl-7-ACA |

| 3-deacetyl-7-ACA | Non-enzymatic Reaction | Quaternary ammonium derivative |

| Cefathiamidine | Hydrolysis | Desacetylcefathiamidine |

| Cefathiamidine | Hydrolysis / Lactonization | Cefathiamidine lactone |

Investigation of Impurity Generation through Interactions with Excipients and Container-Closure Systems

Impurities in a final drug product are not solely derived from the synthesis process; they can also arise from interactions between the active pharmaceutical ingredient (API) and its surrounding environment within the dosage form. axios-research.com These interactions can occur with excipients (inactive ingredients) or with the primary packaging, known as the container-closure system. axios-research.comchineway.com.cn

Excipients are added to formulations to aid in manufacturing or administration but are not entirely inert. chineway.com.cn They may contain reactive functional groups, residual impurities from their own manufacture, or degradation products that can interact with the API. chineway.com.cn For a molecule like Cefathiamidine, which is susceptible to hydrolysis, the presence of moisture is a key factor. Excipients with a high water content or those that are hygroscopic can adsorb moisture, which may facilitate degradative reactions even in solid dosage forms. nih.govcsfarmacie.cz Physical and chemical interactions can lead to the degradation of the active substance, compromising the product's quality. nih.gov

The container-closure system (CCS), which is in direct contact with the drug product, is another potential source of impurities. A CCS typically includes components like vials, bottles, stoppers, and seals. westpharma.com Chemical compounds can migrate from these packaging materials into the drug formulation, a phenomenon known as leaching. dcu.ie For example, plasticizers, antioxidants, and other additives used in the manufacture of plastic containers (such as high-density polyethylene, or HDPE) can potentially leach into the product. dcu.iefda.gov Elastomeric components, such as vial stoppers, are a recognized source of leachables, which has led to the development of special coatings to minimize these interactions. westpharma.com For drugs supplied as powders for reconstitution, such as many antibiotics, the potential for interaction between the packaging and the reconstituting liquid at the time of use is an additional consideration. fda.gov

Table 2: Potential Sources of Impurities from Excipient and Container Interactions

| Source | Mechanism | Potential Impurity Type |

| Excipients | Direct chemical reaction with API functional groups. | Degradation products of Cefathiamidine. |

| Presence of reactive impurities (e.g., aldehydes, peroxides). | Catalyzed degradation products. | |

| Adsorbed moisture facilitating hydrolysis. | Hydrolytic impurities (e.g., Desacetylcefathiamidine). | |

| Container-Closure System | Leaching of additives from plastic containers (e.g., HDPE). | Plasticizers, antioxidants, stabilizers. |

| Leaching of components from elastomeric stoppers. | Vulcanizing agents, fillers, lubricants. | |

| Interaction with reconstituting fluid. | Extractables from the container wall or seal. |

Isolation and Purification Methodologies for Cefathiamidine Impurities

Preparative Chromatographic Techniques for Impurity Enrichment

Preparative chromatography is the cornerstone for isolating and enriching impurities from the bulk active pharmaceutical ingredient (API). The choice of technique depends on the nature of the impurity, particularly its molecular size and polarity relative to the Cefathiamidine (B193784) molecule.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the purification of impurities that are structurally similar to the parent drug. nih.govfrontiersin.orgnih.gov This method separates compounds based on their hydrophobicity. In the context of Cefathiamidine, whose degradation products include hydrolytic compounds like desacetylcefathiamidine and cefathiamidine lactone, RP-HPLC is particularly effective. nih.govresearchgate.net

The process involves injecting a concentrated solution of the crude drug mixture onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then used to elute the compounds. nih.gov By running a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. Fractions are collected at specific time intervals, and those containing the target impurity are pooled for further processing. The scalability of RP-HPLC allows for the purification of impurities from milligram to gram quantities, which is essential for comprehensive structural analysis. lcms.cz

Table 1: Example Parameters for Preparative RP-HPLC of Cephalosporin (B10832234) Impurities This table is illustrative and based on typical methods for related compounds.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, 10 µm particle size | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 1% Acetic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile (B52724) | Organic modifier to elute compounds. |

| Gradient | Time-programmed increase of Mobile Phase B | To resolve closely eluting impurities from the main compound. |

| Flow Rate | 20 - 60 mL/min | Adjusted based on column diameter for optimal separation. |

| Detection | UV at 254 nm | To monitor the elution of compounds. |

| Injection Volume | 1 - 5 mL | Dependent on the concentration of the sample and column capacity. |

High-Performance Size Exclusion Chromatography (HPSEC) is the preferred method for separating high-molecular-weight (HMW) impurities, such as polymers, from Cefathiamidine. frontiersin.orgmagtechjournal.com These polymeric impurities can form during the manufacturing process or upon storage and are a significant concern for β-lactam antibiotics. HPSEC separates molecules based on their hydrodynamic volume, where larger molecules elute first because they are excluded from the pores of the column's packing material. longdom.org

This technique is crucial for the specific analysis of polymeric impurities in Cefathiamidine for injection. magtechjournal.com It serves as an effective initial step to separate the HMW impurities from the API and other small-molecule-related substances before further purification by other methods like RP-HPLC. frontiersin.org

Table 2: Typical HPSEC System Configuration for Polymer Impurity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Gel filtration (e.g., Sephadex, Polystyrene-based) | Stationary phase with controlled pore sizes for size-based separation. |

| Mobile Phase | Phosphate or Acetate Buffer | To elute molecules without causing interaction with the stationary phase. |

| Flow Rate | 0.5 - 1.0 mL/min | To ensure equilibrium between the mobile phase and stationary phase pores. |

| Detection | UV at 254 nm | For the detection of eluting polymeric species. |

| Application | Initial separation of HMW impurities from Cefathiamidine API. | Enrichment of the polymer fraction for subsequent analysis or purification. |

Two-Dimensional Liquid Chromatography (2D-LC) provides significantly enhanced separation power for complex mixtures of impurities that are difficult to resolve using a single chromatographic technique. chromatographyonline.comnih.gov This method involves coupling two independent chromatographic systems, often with orthogonal separation mechanisms. chromatographyonline.comnih.gov For Cefathiamidine, a common and effective setup combines HPSEC in the first dimension with RP-HPLC in the second dimension. frontiersin.orgmagtechjournal.com

In this configuration, the HMW polymer impurities are first separated from the main drug and small-molecule impurities using HPSEC. magtechjournal.com Specific fractions from the first dimension are then automatically transferred (a process known as "heart-cutting") to the second dimension RP-HPLC system for further high-resolution separation. nih.govchromatographyonline.com This column-switching 2D-LC approach allows for the detailed analysis and isolation of individual polymeric impurities and resolves co-eluting peaks that would be missed in a one-dimensional analysis. magtechjournal.comfrontiersin.org

While RP-HPLC and HPSEC are the most prominent techniques, other chromatographic methods can be employed depending on the specific physicochemical properties of the Cefathiamidine impurity. These can include:

Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for highly polar impurities that are not well-retained in reversed-phase systems.

Ion-Exchange Chromatography (IEX): Effective for separating impurities based on differences in their net charge, which can arise from different acidic or basic functional groups.

The selection of these alternative methods is typically part of a broader screening strategy to find the optimal conditions for isolating a specific, challenging impurity.

Non-Chromatographic Isolation and Concentration Techniques

Following chromatographic enrichment, the purified impurity is present in a dilute solution containing the mobile phase components. A non-chromatographic technique is required to remove the solvents and isolate the impurity in a solid, stable form.

Freeze-drying, or lyophilization, is the standard method for obtaining the final, solid form of a purified impurity after its isolation by preparative chromatography. nih.govfrontiersin.org The process involves freezing the aqueous solution containing the purified impurity and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. nih.gov

This technique is particularly advantageous for heat-labile compounds like Cefathiamidine and its impurities, as it avoids the high temperatures associated with other solvent evaporation methods that could cause degradation. nih.gov The result is a dry, stable powder of the isolated impurity, which is ideal for long-term storage and subsequent analytical characterization by techniques such as NMR and Mass Spectrometry. nih.govfrontiersin.org The process begins with freezing the collected chromatographic fractions, followed by a primary drying phase under vacuum to remove frozen water, and a secondary drying phase to remove any residual unfrozen water molecules.

Concentrated Solution Degradation Method for Impurity Stock Solution Preparation

The generation of impurity reference standards is often initiated by intentionally degrading the API under controlled conditions to produce a concentrated stock solution of its degradation products. This approach, known as the concentrated solution degradation method, is a practical way to obtain sufficient quantities of impurities for subsequent isolation and characterization.

While specific degradation conditions are tailored to the drug substance, a representative protocol for cephalosporins involves dissolving the API in a suitable solvent and subjecting it to conditions that accelerate its degradation. For instance, a method analogous to that used for other cephalosporins could be adapted for Cefathiamidine. This would typically involve preparing a concentrated aqueous solution of Cefathiamidine and allowing it to degrade over a defined period at a controlled temperature.

Table 1: Illustrative Parameters for Concentrated Solution Degradation of a Cephalosporin

| Parameter | Value |

| Concentration | ~20 mg/mL |

| Solvent | Distilled Water |

| Temperature | 25 ± 2°C |

| Duration | 7 days |

| Post-treatment | Lyophilization |

This table presents a general methodology that may be adapted for Cefathiamidine based on studies of similar compounds.

The primary degradation products of Cefathiamidine under hydrolytic conditions have been identified as desacetylcefathiamidine and cefathiamidine lactone. nih.govresearchgate.net The concentrated solution degradation method aims to enrich the solution with these and other potential impurities, creating a suitable starting material for purification. The resulting mixture, often complex, necessitates robust purification techniques to isolate each impurity in a highly purified form.

Challenges and Strategies in Achieving High Purity for Impurity Characterization

The path to obtaining highly pure Cefathiamidine impurities for structural elucidation and toxicological studies is fraught with challenges. These hurdles stem from the inherent properties of the impurities and the complexity of the degradation mixture.

Key Challenges:

Co-elution of Impurities: Due to structural similarities between the parent drug and its degradation products, as well as among the impurities themselves, chromatographic separation can be difficult. synthinkchemicals.comchromatographyonline.comaxionlabs.com Peaks may overlap or co-elute, making it challenging to isolate a single component with high purity.

Low Concentration of Minor Impurities: Some degradation products may be present in very small quantities, making their detection and isolation difficult.

Structural Complexity: The presence of multiple chiral centers in the Cefathiamidine molecule can lead to the formation of stereoisomeric impurities, which are often difficult to separate using standard chromatographic techniques.

Lack of Reference Standards: For novel or unexpected impurities, the absence of pre-existing reference standards complicates their identification and quantification. synthinkchemicals.com

Strategies for Overcoming Challenges:

To address these challenges, a multi-pronged strategic approach is employed, often involving advanced chromatographic techniques and meticulous method development.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the cornerstone of impurity isolation, allowing for the separation of components from a complex mixture on a larger scale. lcms.cz The optimization of preparative HPLC methods is crucial and involves careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution profile to maximize the resolution between the target impurity and other components. lcms.cz

Table 2: General Strategies for Optimizing Preparative HPLC Separations

| Strategy | Description |

| Method Scouting | Screening various columns and mobile phases to identify the most effective separation conditions. |

| Gradient Optimization | Fine-tuning the solvent gradient to improve the resolution of closely eluting peaks. |

| Loading Studies | Determining the optimal sample load to maximize throughput without compromising separation quality. |

| Fraction Collection | Employing precise fraction collection techniques based on time, peak shape, or mass-to-charge ratio (for LC-MS guided purification) to isolate the desired impurity. lcms.cz |

Enrichment of Target Impurities: Prior to final purification, it is often beneficial to enrich the sample with the impurity of interest. This can be achieved through preliminary separation steps or by optimizing the degradation conditions to favor the formation of the target impurity.

Orthogonal Chromatographic Techniques: In cases of severe co-elution, employing a second chromatographic technique with a different separation mechanism (orthogonal method) can be effective. For example, a separation based on reversed-phase chromatography could be followed by a separation based on ion-exchange or size-exclusion chromatography.

Advanced Detection Techniques: The use of highly sensitive and selective detectors, such as mass spectrometry (MS), in conjunction with HPLC (LC-MS) is invaluable for identifying and tracking impurities during the purification process. nih.govresearchgate.net Diode array detectors (DAD) can also be used to assess peak purity by comparing UV spectra across a single chromatographic peak. axionlabs.com

By systematically addressing these challenges with a combination of optimized degradation methods and advanced purification strategies, it is possible to obtain Cefathiamidine impurities of sufficient purity for comprehensive characterization, thereby ensuring the quality and safety of the final drug product.

Advanced Spectroscopic and Chromatographic Characterization of Cefathiamidine Impurities

Mass Spectrometry (MS)-Based Structural Elucidation

Mass spectrometry stands as a cornerstone in the analysis of pharmaceutical impurities due to its high sensitivity and specificity, allowing for the determination of molecular weights and structural features of unknown compounds, even at trace levels. americanpharmaceuticalreview.comresolvemass.ca

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of Cefathiamidine (B193784) impurities with high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HR-MS can measure mass-to-charge ratios (m/z) to several decimal places. researchgate.netchromatographyonline.com This precision significantly narrows down the possible elemental formulas for an unknown impurity, providing a critical first step in its structural identification. researchgate.netnih.gov For instance, HR-MS can confidently distinguish between ions with very close mass values, which is essential for analyzing complex samples where multiple compounds may have similar nominal masses. umb.edu The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap enables the resolution of isotopic fine structures, further aiding in the confident assignment of elemental compositions. researchgate.netnih.gov

A study on cefotaxime (B1668864), a related cephalosporin (B10832234), demonstrated the utility of HR-MS in characterizing polymeric impurities. Adduct ion peaks for a trimer impurity were detected at m/z = 1,246.13464 [M+H]⁺, 623.57159 [M+H]²⁺, and 416.05014 [M+2H]³⁺, leading to the determination of its relative molecular weight as 1,245.12891 amu and the molecular formula as C₄₄H₄₃N₁₅O₁₇S₆. frontiersin.org The extremely low error between the experimental and theoretical molecular weights underscores the accuracy of HR-MS. frontiersin.org

Table 1: Illustrative HR-MS Data for a Hypothetical Cefathiamidine Impurity

| Parameter | Value |

| Measured m/z | 486.0758 |

| Proposed Elemental Composition | C₁₉H₁₉N₅O₆S₃ |

| Theoretical m/z | 486.0763 |

| Mass Accuracy (ppm) | -1.03 |

This table is for illustrative purposes and does not represent actual experimental data for a specific this compound.

Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS or MSn) is an indispensable technique for the structural elucidation of impurities. synthinkchemicals.com It involves the isolation of a specific precursor ion (the impurity's molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. synthinkchemicals.comicm.edu.pl By analyzing these fragmentation pathways, chemists can deduce the connectivity of atoms and the presence of specific functional groups within the impurity molecule. americanpharmaceuticalreview.com

For cephalosporins, common fragmentation patterns involve the cleavage of the β-lactam ring and the loss of side chains. icm.edu.pl In a study of Cefathiamidine degradation products, two major impurities, desacetylcefathiamidine and cefathiamidine lactone, were identified using LC-MS/MS. nih.gov The fragmentation patterns of these compounds were crucial for their structural assignment. nih.gov The ability to perform multiple stages of fragmentation (MSn) in ion trap instruments provides even deeper structural insights. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for On-line Impurity Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry, making it a cornerstone for the analysis of pharmaceutical impurities. resolvemass.ca LC separates the components of a complex mixture, such as a drug substance containing impurities, before they are introduced into the mass spectrometer for analysis. resolvemass.cachimia.ch This on-line coupling allows for the characterization of individual impurities as they elute from the LC column. nih.gov

The development of robust LC-MS methods is crucial for impurity profiling. chromatographyonline.com This involves optimizing chromatographic conditions, such as the mobile phase and column type, to achieve adequate separation of the main component from its impurities. researchgate.netnih.gov LC-MS has been successfully used to identify degradation products of Cefathiamidine, where a C18 column was used for separation prior to mass spectrometric analysis. nih.gov The technique is highly sensitive, capable of detecting and identifying impurities at very low levels. resolvemass.ca

Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF/MS) for Precise Mass Measurement

Ion Trap Time-of-Flight (IT-TOF) Mass Spectrometry is a hybrid technique that combines the features of an ion trap and a time-of-flight mass analyzer. oup.com The ion trap can accumulate and fragment ions (enabling MSn analysis), while the TOF analyzer provides high-resolution and accurate mass measurements. oup.comnih.gov This combination is particularly advantageous for the structural characterization of complex unknown impurities in pharmaceuticals like cephalosporins. oup.com

LC-IT-TOF-MS has been effectively used to separate and characterize unknown impurities and isomers in cefminox (B1203254) sodium, a related cephalosporin. oup.com This technique allows for the prediction of elemental compositions and formulas for both the impurity and its fragment ions, providing valuable information for structural elucidation. oup.com The ability to obtain high-resolution mass spectra for each stage of fragmentation enhances the confidence in structural assignments. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive and unambiguous structural elucidation of impurities. researchgate.net NMR provides detailed information about the chemical environment of individual atoms within a molecule.

One-Dimensional NMR (1H NMR, 13C NMR) for Proton and Carbon Environments

One-dimensional NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, are fundamental for determining the structure of organic molecules, including pharmaceutical impurities. sysu.edu.cn

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). pitt.edu

¹³C NMR provides information about the different types of carbon atoms in a molecule. careerendeavour.com The chemical shift of each carbon signal indicates its electronic environment, which is influenced by hybridization and attached atoms. careerendeavour.com

In the context of Cefathiamidine impurities, ¹H and ¹³C NMR spectra are essential for confirming the structures proposed by mass spectrometry. For example, in the characterization of cefotaxime polymer impurities, ¹H NMR was used to analyze the environment of the amino protons, which helped in understanding the linkage sites in the polymer. frontiersin.org The analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the complete assignment of the impurity's structure. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Cefathiamidine-Related Structure

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole-H | 6.8 - 7.5 | 115 - 150 |

| β-Lactam CH | 5.0 - 5.8 | 55 - 65 |

| Methylene (B1212753) (CH₂) | 3.0 - 4.5 | 25 - 40 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

This table provides typical chemical shift ranges for functional groups found in cephalosporins and is for illustrative purposes only. Actual values for specific impurities will vary.

By combining the precise mass and fragmentation data from various MS techniques with the detailed structural insights from NMR spectroscopy, a comprehensive and definitive characterization of Cefathiamidine impurities can be achieved.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Configuration

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of complex molecules, including pharmaceutical impurities. intertek.compreprints.org It provides detailed information about the connectivity of atoms and the stereochemistry of a molecule by spreading the NMR signals across two frequency dimensions, which helps to resolve overlapping signals in a one-dimensional (1D) NMR spectrum. preprints.orgcam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. cam.ac.uksdsu.edu In the analysis of a this compound, COSY spectra would reveal correlations between protons on adjacent carbon atoms, helping to piece together the carbon framework of the impurity. rsc.orgipb.pt For instance, a cross-peak between two proton signals indicates that they are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This is crucial for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. researchgate.net For a this compound, an HSQC spectrum would show a correlation peak for each C-H bond, directly linking a proton and a carbon atom. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu This long-range connectivity information is vital for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). rsc.orgipb.pt For example, in elucidating the structure of an impurity, an HMBC spectrum could show a correlation from a methyl proton to a carbonyl carbon, establishing their proximity in the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt It detects through-space correlations based on the Nuclear Overhauser Effect (NOE). This is particularly useful for determining the stereochemistry and conformation of a molecule. For a this compound, NOESY can help in establishing the relative configuration of stereocenters by identifying which protons are close to each other in space. rsc.orgipb.pt

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete chemical structure and stereochemistry of Cefathiamidine impurities. nih.govfrontiersin.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. ajrconline.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. jfda-online.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. nih.govfrontiersin.org In the analysis of Cefathiamidine impurities, the IR spectrum can confirm the presence or absence of key functional groups.

For example, the IR spectrum of a cephalosporin-related impurity would be expected to show characteristic absorption bands for:

β-lactam carbonyl (C=O) stretching: Typically observed in the range of 1760-1780 cm⁻¹. nih.govfrontiersin.org

Amide carbonyl (C=O) stretching: Usually found around 1670-1680 cm⁻¹. jfda-online.com

Carboxyl (C=O) stretching: Appears in the region of 1620-1630 cm⁻¹. nih.govjfda-online.com

N-H stretching and bending: Observed at various frequencies, indicating the presence of amide groups. jfda-online.com

By comparing the IR spectrum of an impurity with that of Cefathiamidine, structural modifications can be inferred. For instance, the absence of the β-lactam carbonyl peak would indicate the opening of this critical ring structure.

Table 1: Characteristic IR Absorption Frequencies for a Hypothetical this compound

| Functional Group | Wavenumber (cm⁻¹) |

| β-Lactam C=O Stretch | 1774 |

| Amide C=O Stretch | 1674 |

| Carboxyl C=O Stretch | 1623 |

| N-H Stretch | 3415 |

| Aromatic C-H Stretch | 3196 |

Note: The data in this table is illustrative and based on typical values for cephalosporin-like structures found in the literature. jfda-online.com

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.govacs.org It measures the inelastic scattering of monochromatic light, usually from a laser source. sfu.ca While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability.

Potential applications of Raman spectroscopy in the analysis of Cefathiamidine impurities include:

Identification of polymorphic forms: Raman spectroscopy can differentiate between different crystalline forms of a substance, which may have different physical properties. sfu.ca

Non-destructive analysis: Samples can be analyzed directly in their solid state with minimal or no sample preparation. nih.govacs.org

Analysis of aqueous solutions: Water is a weak Raman scatterer, making it a suitable solvent for Raman analysis, which can be an advantage over IR spectroscopy.

Raman spectroscopy has been successfully used for the qualitative and quantitative analysis of other pharmaceuticals and could be a valuable tool for characterizing Cefathiamidine impurities, particularly for solid-state analysis and identifying contaminants. nih.govsfu.caspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wikipedia.orgtechnologynetworks.com This absorption is associated with the promotion of electrons from the ground state to higher energy states in chromophores, which are the parts of a molecule that absorb light. wikipedia.org For Cefathiamidine and its impurities, the chromophores are typically the conjugated systems within the molecule, such as the dihydrothiazine ring fused to the β-lactam ring and any aromatic side chains.

The UV-Vis spectrum, a plot of absorbance versus wavelength, can provide information about the electronic structure of a molecule. The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore. Changes in the structure of an impurity compared to Cefathiamidine can lead to shifts in the λmax. For instance, the degradation of the cephalosporin nucleus can alter the conjugated system, resulting in a different UV-Vis spectrum. nih.gov

UV-Vis spectroscopy is widely used in conjunction with HPLC (as a UV detector) for the quantitative analysis of impurities. nih.govmdpi.com The absorbance at a specific wavelength is proportional to the concentration of the analyte, according to the Beer-Lambert law. mdpi.com

Table 2: Illustrative UV-Vis Absorption Maxima for Cefathiamidine and a Potential Impurity

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| Cefathiamidine | ~237 | ~257 |

| Hypothetical Impurity | ~240 | ~260 |

Note: This data is illustrative, based on typical values for cephalosporin compounds. nih.gov The exact values would depend on the specific impurity and the solvent used.

Application of Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic detection technique, are indispensable for the comprehensive profiling of impurities in pharmaceuticals. nih.govajrconline.org These techniques provide both separation of the impurities from the API and from each other, as well as their structural identification. ajrconline.orgajrconline.org

The most powerful and widely used hyphenated technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). oup.com

LC-MS: This technique couples the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection and structural elucidation capabilities of Mass Spectrometry (MS). biomedres.us An HPLC system separates the impurities based on their physicochemical properties, and the eluent is then introduced into the mass spectrometer. oup.com The MS provides the molecular weight of each impurity and, through fragmentation analysis (MS/MS), detailed structural information. frontiersin.org Techniques like Time-of-Flight (TOF) and Ion Trap (IT) mass spectrometry are often used for their high resolution and ability to perform multiple stages of fragmentation (MSn). oup.com

Other important hyphenated techniques include:

LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of separated impurities without the need for manual isolation. This is particularly useful for complex mixtures where isolation is challenging. ajrconline.org

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of volatile impurities. ajrconline.org

LC-DAD (Diode Array Detector): This is a common setup where an HPLC is coupled with a UV-Vis diode array detector. It allows for the acquisition of UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. nih.gov

The use of these hyphenated techniques provides a powerful and efficient workflow for the detection, quantification, and structural characterization of Cefathiamidine impurities, which is essential for ensuring the quality and safety of the drug substance. arastirmax.comajrconline.org

Quantitative and Qualitative Analytical Methodologies for Cefathiamidine Impurities

Chromatographic Quantification Methods

Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For Cefathiamidine (B193784), several chromatographic methods are utilized to ensure a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of impurities in Cefathiamidine. Method development and validation are crucial steps to ensure that the analytical method is suitable for its intended purpose. A study on the degradation of Cefathiamidine identified its two primary degradation products as desacetylcefathiamidine and cefathiamidine lactone through an HPLC-MS method nih.govresearchgate.net.

Interactive Data Table: Illustrative HPLC Method Validation Parameters for Cefathiamidine Impurity Analysis

| Parameter | Impurity 1 (e.g., Desacetylcefathiamidine) | Impurity 2 (e.g., Cefathiamidine Lactone) | Acceptance Criteria |

| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |

| Precision (% RSD) | |||

| - Intraday | 0.85% | 0.92% | ≤ 2.0% |

| - Interday | 1.10% | 1.25% | ≤ 2.0% |

| LOD | 0.01% | 0.01% | Reportable |

| LOQ | 0.03% | 0.03% | Reportable |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the routine analysis of Cefathiamidine and its impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

A typical RP-HPLC method for this compound profiling would utilize a C18 column. For instance, the identification of Cefathiamidine degradation products was achieved using a C18 column with a mobile phase of 1% acetate solution and acetonitrile (B52724) (85:15) nih.govresearchgate.net. The selection of the mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation of all potential impurities from the main Cefathiamidine peak and from each other.

Interactive Data Table: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Polymeric impurities can be formed during the manufacturing or storage of cephalosporins and are a significant concern due to their potential to elicit allergic reactions. Size Exclusion Chromatography (SEC) is the primary technique for the separation and quantification of these high-molecular-weight impurities. SEC separates molecules based on their size in solution. Larger molecules, such as polymers, are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have a longer retention time.

A study on polymer impurities in Cefathiamidine for injection utilized a high-performance gel chromatography system, which is a form of SEC, to analyze these polymeric impurities magtechjournal.com. This method allowed for the simultaneous analysis of small molecular impurities and polymer impurities.

For particularly complex mixtures of impurities that cannot be adequately resolved by single-dimension HPLC, two-dimensional HPLC (2D-HPLC) offers significantly enhanced separation power. In 2D-HPLC, a fraction from the first dimension separation is transferred to a second column with a different separation mechanism (orthogonal separation). This allows for the resolution of co-eluting peaks from the first dimension.

A column-switching 2D-HPLC system has been successfully applied to the analysis of polymer impurities in Cefathiamidine for injection. This system connected a high-performance gel chromatography (HPGC) system with an HPLC system, enabling the qualitative analysis of six distinct polymer impurities magtechjournal.com. The use of 2D-HPLC with mass spectrometry (MS) detection can be particularly powerful for the structural elucidation of unknown impurities.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. UPLC is increasingly being adopted for impurity profiling in the pharmaceutical industry due to its efficiency.

A UPLC method for Cefathiamidine impurities would offer sharper and narrower peaks, allowing for better separation of closely eluting impurities and a more accurate quantification. The reduced run times also increase sample throughput in a quality control environment.

Interactive Data Table: Comparison of Typical HPLC and UPLC Performance for Impurity Analysis

| Parameter | Conventional HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 150 - 250 mm | 50 - 150 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Run Time | 20 - 40 min | 5 - 15 min |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

Gas Chromatography (GC) for Volatile Process Impurities and Residual Solvents

Gas Chromatography (GC) is the standard technique for the analysis of volatile and semi-volatile organic impurities, particularly residual solvents that may be present from the manufacturing process. In GC, the sample is vaporized and separated in a gaseous mobile phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

The International Council for Harmonisation (ICH) provides guidelines (Q3C) for the acceptable limits of residual solvents in pharmaceutical products, which are categorized into three classes based on their toxicity. A GC method for Cefathiamidine would be validated to detect and quantify any residual solvents used in its synthesis to ensure they are below these specified limits. Headspace GC is a common sample introduction technique for residual solvent analysis, as it minimizes contamination of the GC system with the non-volatile drug substance.

Interactive Data Table: Commonly Encountered Residual Solvents and their ICH Limits

| Solvent | Class | Concentration Limit (ppm) |

| Benzene | 1 | 2 |

| Carbon Tetrachloride | 1 | 4 |

| Acetonitrile | 2 | 410 |

| Toluene | 2 | 890 |

| Methanol | 2 | 3000 |

| Ethanol | 3 | 5000 |

| Acetone | 3 | 5000 |

Electrophoretic Separation Techniques

High-Performance Capillary Electrophoresis (HPCE)

High-Performance Capillary Electrophoresis (HPCE) is a highly efficient analytical technique utilized for the separation of ionic species, making it well-suited for the analysis of cefathiamidine and its impurities. The principle of HPCE is based on the differential migration of analytes in a conductive liquid medium under the influence of a high electric field. nih.govnih.gov This technique offers several advantages, including high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov

In HPCE, separation occurs within a narrow-bore fused-silica capillary. nih.gov The application of a high voltage across the capillary generates an electroosmotic flow (EOF) of the buffer solution, which carries all analytes, regardless of their charge, towards the detector. The analytes' own electrophoretic mobilities, which are dependent on their charge-to-size ratio, are superimposed on this bulk flow, leading to their separation. For cefathiamidine and its structurally similar impurities, optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature is crucial for achieving the desired resolution. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of HPCE, has been successfully applied to the impurity profiling of various drugs by separating analytes based on differences in their electrophoretic mobility. researchgate.netgoogleapis.com

Interactive Data Table: Typical HPCE Parameters for Pharmaceutical Impurity Analysis

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 25-75 µm internal diameter | Provides a high surface-area-to-volume ratio for efficient heat dissipation. colby.edu |

| Buffer (BGE) | Phosphate or borate buffer at a specific pH | Controls the charge of the analytes and the magnitude of the electroosmotic flow. |

| Applied Voltage | 10-30 kV | High voltage leads to shorter analysis times and higher separation efficiency. nih.gov |

| Temperature | 20-30 °C | Affects buffer viscosity and analyte mobility; temperature control is critical for reproducibility. |

| Injection | Hydrodynamic or Electrokinetic | Introduces a small, well-defined plug of the sample into the capillary. |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors the separated analytes as they pass through the detection window. |

Advanced Purity Determination for Impurity Reference Standards

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate determination of the purity of organic compounds, including impurity reference standards for pharmaceuticals like cefathiamidine. bwise.krsigmaaldrich.com Unlike chromatographic techniques that provide relative purity, qNMR is a direct method that does not require a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. bwise.kr

For the purity assessment of a this compound, a known mass of the impurity sample is dissolved with a known mass of a high-purity, certified internal standard in a suitable deuterated solvent. acs.org The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate and reliable quantification. By comparing the integral of a selected, well-resolved signal from the analyte with a signal from the internal standard, the molar ratio of the two can be precisely calculated. Knowing the masses and molecular weights of both the analyte and the standard allows for the calculation of the absolute purity of the impurity reference standard. acs.orgusp.org This technique is recognized for its high precision and for providing traceability to the International System of Units (SI). bwise.kr

Interactive Data Table: Key Parameters for qNMR Purity Assessment

| Parameter | Requirement/Consideration | Rationale |

| Internal Standard | High purity (>99.5%), chemically stable, non-hygroscopic, with simple NMR spectrum. | Ensures accuracy of the quantification; signals should not overlap with analyte signals. bwise.kr |